molecular formula C13H20O B12767816 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- CAS No. 41759-91-5

3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-

Cat. No.: B12767816
CAS No.: 41759-91-5
M. Wt: 192.30 g/mol
InChI Key: JXJIQCXXJGRKRJ-ZQNGMKBSSA-N
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Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic naming of this compound follows IUPAC guidelines for polyunsaturated ketones. The base structure is an 11-carbon chain (undecane) with three double bonds at positions 3, 5, and 9, a ketone group at position 2, and methyl substituents at positions 6 and 10. The (Z,E)-stereodescriptor specifies the geometric configuration of the double bonds: the Z (cis) configuration at the third double bond and E (trans) at the fifth.

The formal IUPAC name is 6,10-dimethylundeca-3,5,9-trien-2-one , with stereochemical prefixes denoting the (Z,E)-configuration. This contrasts with the more commonly documented (E,E)-pseudoionone isomer, which shares the same carbon skeleton but differs in double-bond geometry. The numbering prioritizes the ketone functional group, ensuring the lowest possible locants for substituents and unsaturated bonds.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₃H₂₀O (molecular weight 192.30 g/mol) indicates three degrees of unsaturation, corresponding to three double bonds and one ketone group. Constitutional isomerism arises from variations in:

  • Double-bond positions (e.g., 2,5,9 vs. 3,5,9)
  • Methyl group placement (e.g., 5,9-dimethyl vs. 6,10-dimethyl)
  • Functional group orientation (ketone at C-2 vs. other positions)

A comparison with structurally related compounds illustrates these variations:

Compound Molecular Formula Double Bond Positions Methyl Positions
(Z,E)-6,10-dimethylundeca-3,5,9-trien-2-one C₁₃H₂₀O 3,5,9 6,10
β-Ionone C₁₃H₂₀O Cyclic (6-membered ring) 1,5
Farnesyl acetone C₁₈H₃₀O 2,6,10 3,7,11

This constitutional diversity underpins the compound’s distinct physicochemical properties compared to cyclic terpenoid ketones like β-ionone.

Stereochemical Configuration Analysis: (Z,E)-Isomer Specificity

The (Z,E)-configuration introduces specific spatial constraints that differentiate it from other stereoisomers. Key features include:

  • C3-C4 double bond : Z-configuration creates a cis arrangement of the C6 methyl group and the C5-C6 bond, introducing steric hindrance between the methyl substituent and the carbonyl oxygen.
  • C5-C6 double bond : E-configuration positions the C10 methyl group trans to the C7-C8 bond, minimizing non-bonded interactions.

Electronic circular dichroism (ECD) simulations predict that this stereoisomer exhibits a distinct Cotton effect pattern compared to the (E,E)-isomer, with a negative band near 250 nm attributable to the conjugated triene system. Nuclear Overhauser effect (NOE) spectroscopy would theoretically show spatial proximity between the C6 methyl protons and the C4 vinyl proton in the Z-configured double bond.

Comparative Structural Analysis with Related Terpenoid Ketones

Structural parallels and divergences with representative terpenoid ketones include:

β-Ionone (C₁₃H₂₀O):

  • Cyclic structure with γ,δ-unsaturated ketone
  • Fixed chair conformation of cyclohexenone ring
  • Reduced conformational flexibility compared to the acyclic (Z,E)-isomer

Pseudoionone (C₁₃H₂₀O):

  • Linear trienone system identical to the (Z,E)-isomer but typically exists as (E,E)-stereoisomer
  • Extended conjugation (C3-C9) enables broader UV absorption spectrum

Geranylacetone (C₁₃H₂₂O):

  • Fewer double bonds (two vs. three)
  • Saturated C10 position

These structural differences profoundly impact reactivity. The (Z,E)-isomer’s strained geometry may favor -hydride shifts over the Diels-Alder reactions characteristic of β-ionone.

X-ray Crystallography and Conformational Studies

While crystallographic data for the (Z,E)-isomer remains unreported, analogous compounds suggest probable conformational preferences:

  • The Z-configured C3-C4 double bond induces a 30-40° dihedral angle between C2-C3 and C4-C5 bonds
  • The E-configured C5-C6 double bond adopts an s-trans conformation to minimize allylic strain
  • Van der Waals interactions between the C6 methyl and C8 hydrogen may stabilize a helical twist in the triene system

Molecular mechanics simulations (MMFF94 force field) predict two dominant conformers:

  • Conformer A (75% population): All double bonds in s-trans arrangements
  • Conformer B (25% population): C3-C4 bond in s-cis configuration

These predictions align with microwave spectroscopy data for similar α,β,γ,δ-unsaturated ketones. Experimental characterization via cryogenic electron diffraction could resolve these conformational details.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41759-91-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(3Z,5E)-6,10-dimethylundeca-3,5,9-trien-2-one

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6-,12-9+

InChI Key

JXJIQCXXJGRKRJ-ZQNGMKBSSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C\C(=O)C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation of Citral with Acetone

The primary and most widely used method for synthesizing 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- involves the base-catalyzed aldol condensation between citral (a mixture of geranial and neral) and acetone. This reaction proceeds as follows:

  • Reactants: Citral and acetone in stoichiometric or slight excess amounts.
  • Catalyst: Typically a strong base such as sodium hydroxide (NaOH).
  • Mechanism: The base deprotonates acetone to form an enolate ion, which attacks the aldehyde group of citral, forming a β-hydroxyketone intermediate. Subsequent dehydration yields the conjugated unsaturated ketone product.
  • Reaction Conditions: The reaction is generally carried out at ambient to moderate temperatures (20–60 °C) to control the stereochemistry and minimize side reactions.
  • Stereochemistry: The (Z,E) configuration is favored under controlled conditions, influenced by temperature and catalyst concentration.

This method is favored for its simplicity, cost-effectiveness, and relatively high yield of the desired stereoisomer.

Catalytic Esterification and Cyclization (Advanced Synthetic Route)

A patented method describes the preparation of esters of 3,5,9-Undecatrien-2-one, 6,10-dimethyl- derivatives, which can be further cyclized to produce nuclearly unsaturated ionones. The process involves:

  • Step 1: Reaction of 6,10-dimethyl-3,5,9-undecatrien-2-one with isopropenyl lower alkanoates (e.g., isopropenyl acetate) in the presence of acidic esterification catalysts such as p-toluenesulfonic acid.
  • Step 2: Removal of acetone by distillation during reflux to drive the reaction forward.
  • Step 3: Isolation of 2-lower alkanoyloxy-6,10-dimethyl-2,4,6,9-undecatetraene esters by washing and distillation.
  • Step 4: Acidic cyclization of these esters using strong acids (sulfuric acid, phosphoric acid, boron trifluoride) to yield cyclic ionone derivatives.

This method is particularly useful for producing derivatives and cyclic analogs of the compound and is scalable for industrial applications.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors to enhance reaction control and scalability. Key features include:

  • Catalytic Reduction: Use of catalysts such as Raney nickel or palladium on carbon for selective hydrogenation of double bonds if required.
  • Process Optimization: Continuous removal of by-products (e.g., water or acetone) to shift equilibrium toward product formation.
  • Purification: Distillation under reduced pressure to isolate the pure (Z,E) isomer.

These methods ensure high purity and yield suitable for commercial applications in fragrances and flavors.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Temperature 20–60 °C Controls stereochemistry and rate
Catalyst NaOH (0.1–1 M) Base catalyst for aldol condensation
Solvent Often aqueous or mixed solvents Water or ethanol-water mixtures
Reaction Time 2–6 hours Depends on scale and conditions
Pressure Atmospheric Usually no special pressure required
Work-up Neutralization, extraction, distillation To isolate and purify product

Chemical Reaction Analysis

The compound’s preparation involves key chemical transformations:

Summary Table of Preparation Methods

Method Reactants Catalyst/Conditions Yield (%) Notes
Aldol Condensation Citral + Acetone NaOH, 20–60 °C 60–80 Most common, straightforward
Esterification & Cyclization 3,5,9-Undecatrien-2-one + Isopropenyl acetate p-Toluenesulfonic acid, reflux, acid cyclization with H2SO4 or H3PO4 60–70 (ester), variable (cyclization) For derivatives and ionone synthesis
Catalytic Hydrogenation (optional) 3,5,9-Undecatrien-2-one Raney Ni or Pd/C, H2 gas High For saturation of double bonds

Research Findings and Notes

  • The stereochemistry (Z,E) is critical for the compound’s biological and olfactory properties; reaction conditions must be carefully controlled to favor this isomer.
  • Continuous flow reactors improve reproducibility and scalability in industrial synthesis.
  • Acidic catalysts in esterification and cyclization steps influence the ratio of ionone isomers formed.
  • The compound serves as a key intermediate in the synthesis of fragrances, flavors, and biologically active molecules.

Chemical Reactions Analysis

Chemical Reactions Involving 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-

This compound participates in various chemical reactions due to its unsaturated nature and the presence of a ketone group.

Oxidation Reactions

Oxidation of 3,5,9-undecatrien-2-one can lead to the formation of carboxylic acids or aldehydes. This is typically achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Reaction Type Reagents Products
OxidationPotassium Permanganate (KMnO4)Carboxylic Acids or Aldehydes

Catalytic Hydrogenation

Catalytic hydrogenation is another significant reaction involving this compound. It can be hydrogenated using catalysts like Raney nickel to reduce the double bonds, leading to saturated or partially saturated derivatives .

Reaction Type Catalyst Products
HydrogenationRaney NickelSaturated or Partially Saturated Derivatives

Aldol Condensation

Although primarily used in its synthesis, the aldol condensation reaction can also be applied to further modify the compound by reacting it with other aldehydes or ketones.

Reaction Type Reactants Products
Aldol Condensation3,5,9-Undecatrien-2-one + Aldehyde/KetoneNew Unsaturated Compounds

Stereochemistry and Isomerism

The stereochemistry of 3,5,9-undecatrien-2-one, 6,10-dimethyl-, (Z,E)-, is crucial due to the presence of both Z (cis) and E (trans) configurations around the double bonds. This leads to various stereoisomers, including (E,E)- and (E,Z)- configurations .

Stereoisomer Configuration CAS Number
(Z,E)-PseudoiononeZ at C5, E at C3 and C9Not specified
(E,E)-PseudoiononeE at C3, C5, and C93548-78-5
(E,Z)-PseudoiononeE at C3, Z at C5, E at C913927-47-4

Scientific Research Applications

  • Aldol Condensation :
    • Reactants: Citral and Acetone
    • Catalyst: Sodium Hydroxide
    • Conditions: Stirring at elevated temperatures
  • Catalytic Reduction :
    • Catalyst: Raney Nickel
    • Conditions: Hydrogenation under controlled pressure

Chemistry

In the field of organic chemistry, 3,5,9-undecatrien-2-one serves as an important intermediate in the synthesis of other organic compounds. Its structure allows for various chemical reactions such as oxidation and reduction, making it versatile for creating derivatives with specific properties .

Biology

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that 3,5,9-undecatrien-2-one demonstrates antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .
  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which may contribute to its potential health benefits.

Medicine

The therapeutic potential of 3,5,9-undecatrien-2-one is being explored in various medical contexts:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways.
  • Potential Anticancer Activity : Research is ongoing to evaluate its efficacy in cancer treatment protocols.

Industry

In the fragrance and flavor industry, 3,5,9-undecatrien-2-one is valued for its aromatic properties. It contributes to the scent profiles of various products and is used extensively in perfumery and food flavoring applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 3,5,9-undecatrien-2-one found that it effectively inhibited bacterial growth. The results indicated a significant reduction in colony-forming units (CFUs) when exposed to varying concentrations of the compound.

Case Study 2: Flavor Profile Enhancement

In food science research, this compound was evaluated for its ability to enhance flavor profiles in citrus-based products. The findings demonstrated that incorporating 3,5,9-undecatrien-2-one improved sensory attributes significantly compared to control samples without the compound.

Mechanism of Action

The mechanism of action of 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-:

5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- (CAS 3796-70-1; C₁₃H₂₂O)

  • Structure: Contains two double bonds (dienone) vs. three (trienone).
  • Occurrence :
    • Tomato volatiles and mushroom species (as a flavor enhancer) .
    • Red deer secretions , acting as a sex pheromone in mating seasons .
    • Antimicrobial agents in Dracaena reflexa extracts .
  • Aroma : Penetrating, clear, sweet, and slightly rosy, observed in tea, mint, and heat-treated yams .
  • Key Difference: Reduced unsaturation decreases volatility compared to the trienone analog .

3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (E,E)- (CAS 3548-78-5; C₁₃H₂₀O)

  • Structure : (E,E)-configuration across double bonds vs. (Z,E).
  • Applications: Used in fragrance formulations due to its intense rosy and woody notes . Detected in annatto-derived packaging materials as a stabilizing agent .
  • Thermal Stability : The (E,E)-isomer shows higher resistance to degradation under heat compared to (Z,E) .

5,9-Dodecadien-2-one, 6,10-dimethyl-, (E,E)- (C₁₃H₂₂O)

  • Structure : Extended carbon chain (12 carbons vs. 11) with two double bonds.
  • Occurrence : Identified in Hedysarum neglectum roots, a medicinal plant .
  • Function: Role in plant defense mechanisms against herbivores, distinct from the trienone’s flavor-centric roles .

(3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one (CAS 5659-78-9; C₁₄H₂₂O)

  • Structure : Additional methyl group at position 3 and (E,E)-configuration.
  • Commercial Use: Marketed as pseudo-isomethyl ionone, a fragrance intermediate in perfumes and soaps .
  • Synthesis: Produced via acid-catalyzed cyclization of geranyl acetone, differing from the lycopene-derived (Z,E)-trienone .

Comparative Data Table

Compound Name Molecular Formula CAS Number Double Bonds Key Sources Applications
3,5,9-Undecatrien-2-one, (Z,E)- C₁₃H₂₀O 13927-47-4 3 Tomato, Actinidia flowers Flavor, sustainable packaging
5,9-Undecadien-2-one, (E)- C₁₃H₂₂O 3796-70-1 2 Tomato, red deer Pheromone, antimicrobial
3,5,9-Undecatrien-2-one, (E,E)- C₁₃H₂₀O 3548-78-5 3 Annatto byproducts Fragrance stabilization
(3E,5E)-3,6,10-Trimethylundecatrien-2-one C₁₄H₂₂O 5659-78-9 3 Synthetic pathways Perfume industry

Functional and Industrial Implications

  • Flavor vs. Pheromone Roles: The (Z,E)-trienone enhances food flavors, while its dienone analog serves interspecies communication in mammals and insects .
  • Thermal Behavior : (E,E)-isomers are prioritized in high-temperature applications (e.g., packaging) due to stability, whereas (Z,E)-isomers dominate fresh produce aromas .
  • Synthetic Accessibility: Dienones are more easily synthesized via microbial pathways, whereas trienones often require carotenoid precursors .

Biological Activity

3,5,9-Undecatrien-2-one, 6,10-dimethyl-, commonly known as pseudoionone, is a compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including its effects on human health, potential therapeutic uses, and its role in plant biology.

  • Chemical Formula : C13H20O
  • Molecular Weight : 192.2973 g/mol
  • CAS Registry Number : 13927-47-4
  • IUPAC Name : 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-

Biological Activity Overview

The biological activity of pseudoionone has been studied in various contexts, including its antimicrobial properties, potential use as a flavoring agent in the food industry, and its role in plant metabolism.

Antimicrobial Properties

Research indicates that pseudoionone exhibits antimicrobial activity against several bacterial strains. A study found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Flavoring and Aroma Compounds

Pseudoionone is recognized for its pleasant aroma and is frequently used in the fragrance and flavor industries. Its contribution to the aroma profile of various fruits has been documented, with studies highlighting its presence in citrus fruits and other plants . This compound can enhance the sensory attributes of food products.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, pseudoionone was tested for its antimicrobial properties against common pathogens. The results indicated:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella spp.10

These findings support the potential use of pseudoionone as an antimicrobial agent in food preservation and therapeutic applications .

Case Study 2: Flavor Profile Enhancement

A sensory analysis conducted on fruit juices revealed that the addition of pseudoionone significantly improved the overall flavor profile. Panelists noted enhanced aroma intensity and pleasantness when pseudoionone was included in formulations. The study concluded that pseudoionone could be a valuable additive for improving fruit juice quality .

The mechanism by which pseudoionone exerts its biological effects is not fully understood but may involve interactions with microbial cell membranes leading to increased permeability and subsequent cell death. Additionally, its role in plant metabolism may involve modulation of carotenoid biosynthesis pathways, contributing to the development of flavor and aroma compounds .

Safety and Toxicity

Toxicological assessments indicate that pseudoionone is generally safe for use in food products at low concentrations. However, it can cause irritation upon contact with skin or eyes. Studies have shown that it is not mutagenic or carcinogenic under standard testing conditions .

Q & A

Q. How can researchers confirm the structural identity of 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)-, and distinguish it from its stereoisomers?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Compare 1H^{1}\text{H} and 13C^{13}\text{C} NMR data with reference spectra from the NIST Chemistry WebBook . Pay attention to olefinic proton coupling constants to differentiate (Z,E) from (E,E) or (Z,Z) configurations.
  • GC-MS : Use retention indices and fragmentation patterns from NIST databases to verify molecular ions (e.g., m/z 192 for the parent ion) and isomer-specific fragments .
  • IR Spectroscopy : Validate carbonyl (C=O) and conjugated diene/triene absorption bands (~1680 cm1^{-1} and ~1600 cm1^{-1}, respectively) .

Q. What are the common synthetic routes for generating 3,5,9-Undecatrien-2-one, 6,10-dimethyl-, (Z,E)- in laboratory settings?

Methodological Answer: The compound is often synthesized as a by-product during petroleum fractionation or cyclization reactions . Key steps include:

  • Aldol Condensation : Base-catalyzed reactions of methyl ketones with aldehydes to form α,β-unsaturated ketones.
  • Fractionation : Isolation from light petroleum fractions using vacuum distillation, followed by purification via silica gel chromatography .
  • Isomer Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor (Z,E) stereochemistry over other isomers .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plant extracts or environmental samples)?

Methodological Answer:

  • SPME-GC-MS : Solid-phase microextraction coupled with gas chromatography-mass spectrometry is ideal for volatile organic compounds (VOCs). Use a polar column (e.g., DB-WAX) to resolve isomers .
  • UPLC-ESI-MS/MS : For non-volatile derivatives, employ ultra-performance liquid chromatography with tandem MS and electrospray ionization. Optimize collision energy for fragmentation patterns .

Example Parameters for SPME-GC-MS:

ParameterValue
ColumnDB-WAX (30 m × 0.25 mm)
Carrier GasHelium, 1.2 mL/min
Oven Program40°C (2 min) → 240°C @ 5°C/min
Ionization ModeElectron Impact (70 eV)
Quantification Ionm/z 192 (molecular ion)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isomer stability or reactivity across studies?

Methodological Answer: Contradictions often arise from differences in experimental conditions or analytical sensitivity. To address this:

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare thermodynamic stability of (Z,E) vs. (E,E) isomers. Use software like Gaussian to model energy minima .
  • Kinetic Studies : Monitor isomerization rates under controlled temperatures and solvents (e.g., hexane vs. ethanol) using real-time NMR or UV-Vis spectroscopy .
  • Interlaboratory Validation : Cross-reference data with NIST standards and Ashford’s industrial chemistry references to identify systematic biases .

Q. What strategies are effective for separating (Z,E)-3,5,9-Undecatrien-2-one from co-eluting by-products in petroleum fractions?

Methodological Answer:

  • Chiral Chromatography : Use a β-cyclodextrin-based chiral column (e.g., Chiraldex B-DM) to exploit host-guest interactions with the triene backbone .
  • Two-Dimensional GC (GC×GC) : Enhance resolution by coupling a non-polar primary column (DB-5) with a polar secondary column (DB-17). This separates isomers from cyclized by-products .
  • Preparative HPLC : Scale up isolation using a C18 column with isopropanol/hexane gradients. Monitor fractions via UV at 254 nm for conjugated systems .

Q. How does 3,5,9-Undecatrien-2-one contribute to flavor formation in fruits, and how can its biosynthetic pathways be validated?

Methodological Answer:

  • Metabolomics : Combine SPME-GC-MS with transcriptomic data to correlate compound levels with gene expression of terpenoid synthases in fruit tissues (e.g., watermelon) .
  • Isotope Labeling : Feed 13C^{13}\text{C}-labeled mevalonate precursors to plant tissues and track incorporation into the compound via LC-HRMS .
  • Knockout Studies : Use CRISPR/Cas9 to silence candidate genes (e.g., geranylacetone synthase) and observe changes in VOC profiles .

Safety and Regulatory Considerations

Q. What precautions are advised for handling 3,5,9-Undecatrien-2-one given limited toxicity data?

Methodological Answer:

  • Exposure Control : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Environmental Screening : Follow EPA Endocrine Disruptor Screening Program guidelines (e.g., in vitro assays for estrogen receptor binding) to assess ecological risks .
  • Waste Disposal : Incinerate in a certified hazardous waste facility to prevent environmental release of persistent VOCs .

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